- Synthesis of Arylstannanes from Arylamines, Organometallics, 2001, 20(15), 3358-3360

Cas no 934-56-5 (Trimethylphenyltin)

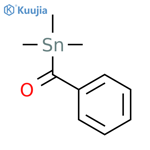

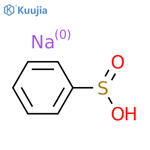

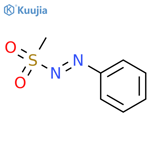

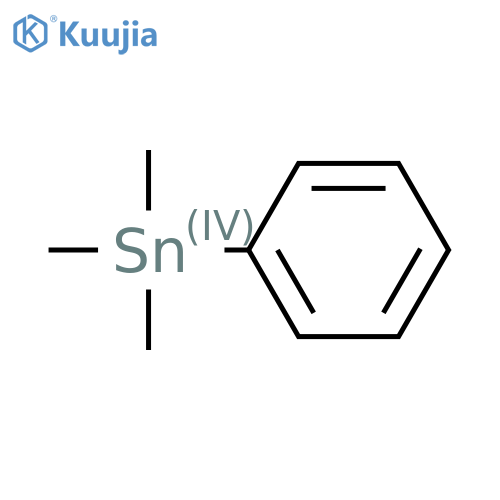

Trimethylphenyltin structure

상품 이름:Trimethylphenyltin

Trimethylphenyltin 화학적 및 물리적 성질

이름 및 식별자

-

- Stannane,trimethylphenyl-

- Trimethyl(Phenyl)Tin

- trimethyl(phenyl)stannane

- Trimethylphenyltin

- 2-trimethylstannylbenzene

- phenyltrimethylstannane

- PHENYLTRIMETHYLTIN

- Stannane,trimethylphenyl

- Trimethylphenylstannane

- Tin, trimethylphenyl- (6CI, 7CI)

- Trimethylphenylstannane (ACI)

- Trimethylmonophenyltin

- Trimethylstannylbenzene

- Stannane, trimethylphenyl-

- 934-56-5

- Phenyltrimethyl tin

- Trimethyl(phenyl)tin, 98%

- trimethylphenyl tin

- DB-057401

- AKOS025293863

- Phenyltrimethylstannane; Phenyltrimethyltin; Trimethylmonophenyltin; Trimethylphenylstannane; Trimethylstannylbenzene

- J-525105

- DTXSID60239415

- InChI=1/C6H5.3CH3.Sn/c1-2-4-6-5-3-1;;;;/h1-5H;3*1H3

- Tin, trimethylphenyl-

-

- MDL: MFCD00134316

- 인치: 1S/C6H5.3CH3.Sn/c1-2-4-6-5-3-1;;;;/h1-5H;3*1H3;

- InChIKey: COHOGNZHAUOXPA-UHFFFAOYSA-N

- 미소: C1C=CC([Sn](C)(C)C)=CC=1

계산된 속성

- 정밀분자량: 242.01200

- 동위원소 질량: 242.011753g/mol

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 0

- 수소 결합 수용체 수량: 0

- 중원자 수량: 10

- 회전 가능한 화학 키 수량: 1

- 복잡도: 95.8

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 상호 변형 이기종 수량: 아무것도 아니야

- 토폴로지 분자 극성 표면적: 0Ų

- 표면전하: 0

- 소수점 매개변수 계산 참조값(XlogP): 아무것도 아니야

실험적 성질

- 색과 성상: 미확정

- 밀도: 1.327 g/mL at 25 °C(lit.)

- 융해점: −51 °C (lit.)

- 비등점: 88 °C/16 mmHg(lit.)

- 플래시 포인트: 화씨 온도: 168.8°f< br / >섭씨: 76 ° C< br / >

- 굴절률: n20/D 1.5357(lit.)

- PSA: 0.00000

- LogP: 2.23180

- 용해성: 미확정

Trimethylphenyltin 보안 정보

-

기호:

- 신호어:Danger

- 피해 선언: H300-H310-H330-H410

- 경고성 성명: P260-P264-P273-P280-P284-P301+P310

- 위험물 운송번호:UN 2788 6.1/PG 3

- WGK 독일:2

- 위험 범주 코드: 26/27/28-50/53

- 보안 지침: S26; S27; S28; S45; S60; S61

-

위험물 표지:

- 포장 등급:II

- 보안 용어:6.1(a)

- 위험 등급:6.1(a)

- 패키지 그룹:II

- 위험 용어:R26/27/28; R50/53

Trimethylphenyltin 세관 데이터

- 세관 번호:2931900090

- 세관 데이터:

중국 세관 번호:

2931900090개요:

기타 유기-무기화합물.부가가치세: 17.0%. 환급률: 13.0%. 감독관리조건: AB(입국화물통관표, 출국화물통관표).최혜국 대우관세: 6.5%. 일반관세: 30.0%

요약:

2931900090. 기타 유기-무기 화합물.부가가치세: 17.0%. 환급률: 13.0%. 감독조건: AB(수입화물검사증서, 수출화물검사증서).최혜국 대우관세: 6.5%. 일반관세: 30.0%

Trimethylphenyltin 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| TRC | T796630-1g |

Trimethylphenyltin |

934-56-5 | 1g |

$ 138.00 | 2023-09-05 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 366331-1G |

Trimethylphenyltin |

934-56-5 | 1g |

¥710.87 | 2023-12-07 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 366331-5G |

Trimethylphenyltin |

934-56-5 | 5g |

¥1299.15 | 2023-12-07 | ||

| TRC | T796630-10g |

Trimethylphenyltin |

934-56-5 | 10g |

$ 1068.00 | 2023-09-05 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA00387-5g |

Trimethyl(phenyl)stannane |

934-56-5 | 98% | 5g |

¥1538.0 | 2024-07-19 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA00387-1g |

Trimethyl(phenyl)stannane |

934-56-5 | 98% | 1g |

¥848.0 | 2024-07-19 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-237342-1 g |

Trimethyl(phenyl)tin, |

934-56-5 | ≥97% | 1g |

¥301.00 | 2023-07-10 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-237342-1g |

Trimethyl(phenyl)tin, |

934-56-5 | ≥97% | 1g |

¥301.00 | 2023-09-05 | |

| Aaron | AR003VSL-1g |

Trimethyl(phenyl)tin |

934-56-5 | 98% | 1g |

$124.00 | 2025-02-12 |

Trimethylphenyltin 합성 방법

합성회로 1

반응 조건

1.1 Solvents: Ammonia

참조

합성회로 2

합성회로 3

반응 조건

1.1 Catalysts: Bis(1,5-cyclooctadiene)nickel Solvents: Toluene

참조

- Nickel-Catalyzed Acylstannylation of 1,3-Dienes: Synthesis and Reaction of ε-Oxoallylstannanes, Journal of the American Chemical Society, 2000, 122(37), 9030-9031

합성회로 4

반응 조건

1.1 Solvents: Tetrahydrofuran

참조

- Reactions of trialkylstannane anions, R3Sn-, with arylstannanes, ArSnR3, Bulletin of the Chemical Society of Japan, 1987, 60(9), 3299-306

합성회로 5

반응 조건

1.1 Reagents: Butyllithium Solvents: Diethyl ether , Hexane

1.2 Solvents: Tetrahydrofuran

1.2 Solvents: Tetrahydrofuran

참조

- Phenyl-substituted 2,2':6',2''-terpyridine as a new series of fluorescent compounds-their photophysical properties and fluorescence tuning, Journal of the Chemical Society, 2001, (7), 1045-1050

합성회로 6

합성회로 7

반응 조건

1.1 Reagents: Silver carbonate Catalysts: Bis(tri-tert-butylphosphine)palladium Solvents: Dimethylacetamide ; 1 h, 140 °C

참조

- Synthesis of arylstannanes by palladium-catalyzed desulfitative coupling reaction of sodium arylsulfinates with distannanes, Tetrahedron Letters, 2018, 59(45), 4019-4023

합성회로 8

합성회로 9

합성회로 10

합성회로 11

합성회로 12

반응 조건

1.1 Reagents: Boron trifluoride etherate Solvents: Acetonitrile ; rt; 30 min, rt

참조

- Synthesis of Aryl Trimethylstannane via BF3·OEt2-Mediated Cross-Coupling of Hexaalkyl Distannane Reagent with Aryl Triazene at Room Temperature, Journal of Organic Chemistry, 2019, 84(1), 463-471

합성회로 13

합성회로 14

합성회로 15

반응 조건

1.1 Solvents: Diethyl ether

참조

- Organometallic compounds. LXXII. Reactions of racemic tetraorganotin compounds with butyllithium and with lithium aluminum hydride, Journal of Organometallic Chemistry, 1981, 216(3), 371-6

합성회로 16

합성회로 17

합성회로 18

반응 조건

1.1 Solvents: Acetonitrile ; rt

참조

- Visible-Light-Driven Synthesis of Arylstannanes from Arylazo Sulfones, Organic Letters, 2019, 21(13), 5187-5191

합성회로 19

합성회로 20

반응 조건

1.1 Catalysts: Palladium chloride , 1,1′-(1,4-Butanediyl)bis[1,1-dicyclohexylphosphine] Solvents: o-Xylene ; 10 h, 140 °C

참조

- Synthesis of Arylstannanes via Palladium-Catalyzed Decarbonylative Coupling of Aroyl Fluorides, Advanced Synthesis & Catalysis, 2020, 362(4), 776-781

Trimethylphenyltin Raw materials

- Stannane, benzoyltrimethyl-

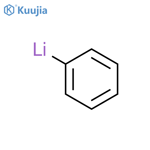

- phenyllithium

- Hexamethylditin

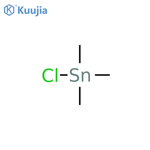

- Trimethyltin chloride

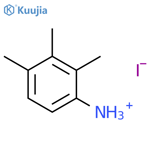

- Trimethylphenylammonium Iodide

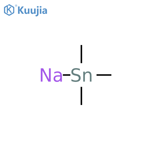

- Sodium, (trimethylstannyl)-

- Diazene,1-(methylsulfonyl)-2-phenyl-

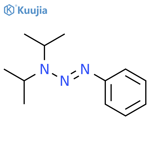

- (1E)-1-phenyl-3,3-di(propan-2-yl)triaz-1-ene

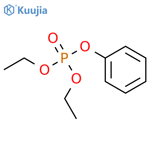

- Phosphoric acid,diethyl phenyl ester

- Benzenesulfinic acid, sodium salt

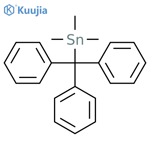

- Stannane,methyltriphenyl-

- Iodobenzene

- Benzoyl fluoride

- Lithium, (trimethylstannyl)-

Trimethylphenyltin Preparation Products

Trimethylphenyltin 관련 문헌

-

Joo Young Shim,Jiyeon Baek,Juae Kim,Song Yi Park,Jinwoo Kim,Il Kim,Ho Hwan Chun,Jin Young Kim,Hongsuk Suh Polym. Chem. 2015 6 6011

-

Joseph W. Waggoner,Mikhail Belkin,Karen L. Sutton,Joseph A.caruso,Harry B. Fannin J. Anal. At. Spectrom. 1998 13 879

-

Shuichi Oi,Mitsutoshi Moro,Yoshio Inoue Chem. Commun. 1997 1621

-

Mark C. McCairn,Theo Kreouzis,Michael L. Turner J. Mater. Chem. 2010 20 1999

-

Chiara Ottone,Philippe Berrouard,Guy Louarn,Serge Beaupré,David Gendron,Malgorzata Zagorska,Patrice Rannou,Ahmed Najari,Said Sadki,Mario Leclerc,Adam Pron Polym. Chem. 2012 3 2355

934-56-5 (Trimethylphenyltin) 관련 제품

- 2138415-37-7(5-5-(aminomethyl)-4-(oxan-2-yl)-1H-1,2,3-triazol-1-ylpentan-1-ol)

- 2108458-32-6(N,N-Dimethyl-6-(piperidin-3-ylmethyl)pyridazin-3-amine dihydrochloride)

- 2137835-21-1(Sodium 5-chloro-2-(cyclobutylmethoxy)benzene-1-sulfinate)

- 1193375-88-0(N-Alloc-Ser(Bzl)-OH)

- 1807061-57-9(3-Fluoro-2-methyl-4-nitrobenzyl alcohol)

- 942001-83-4(N-(3-chloro-4-methoxyphenyl)-2-(2-{(3,5-dimethoxyphenyl)methylsulfanyl}-1,3-thiazol-4-yl)acetamide)

- 1211517-85-9(4-Bromo-5-chloropyridin-3-ol)

- 98572-00-0((S)-2-(Hydroxymethyl)-1,4-benzodioxane)

- 2228176-71-2({1-2-chloro-5-(trifluoromethyl)pyridin-3-yl-2-methylpropan-2-yl}(methyl)amine)

- 312917-36-5(4-butoxy-N-{3-cyano-4H,5H,6H-cyclopentabthiophen-2-yl}benzamide)

추천 공급업체

Wuhan ChemNorm Biotech Co.,Ltd.

골드 회원

중국 공급자

시약

pengshengyue

골드 회원

중국 공급자

대량

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

골드 회원

중국 공급자

대량

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

골드 회원

중국 공급자

시약

Zhejiang Brunova Technology Co., Ltd.

골드 회원

중국 공급자

대량